molecular formula C17H15BrN2OS B4046338 3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide

3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide

Cat. No.: B4046338
M. Wt: 375.3 g/mol
InChI Key: FCEMZQJNOUCHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name

3-(4-phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS.BrH/c1-2-4-14(5-3-1)20-15-8-6-13(7-9-15)16-12-21-17-18-10-11-19(16)17;/h1-9,12H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEMZQJNOUCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction conditions often include the use of acidic or basic catalysts and may be carried out under reflux or microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like ethanol, dichloromethane, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[2,1-b][1,3]thiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with bacterial cell membranes or enzymes, leading to its antimicrobial effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Reactant of Route 2
Reactant of Route 2
3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.